molecular formula C6H11N3 B150772 (1,5-Dimethyl-1H-pyrazol-3-yl)methanamine CAS No. 423768-52-9

(1,5-Dimethyl-1H-pyrazol-3-yl)methanamine

Cat. No. B150772
CAS RN: 423768-52-9
M. Wt: 125.17 g/mol
InChI Key: JGYXJOBBROGMLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1,5-Dimethyl-1H-pyrazol-3-yl)methanamine, commonly known as DMPM, is an organic compound containing nitrogen, carbon, and hydrogen atoms. It is a colorless, crystalline solid that is insoluble in water. DMPM is an important chemical intermediate used in the synthesis of many organic compounds, including pharmaceuticals, agrochemicals, and other materials. In addition, DMPM has been studied for its potential applications in scientific research, such as its ability to act as a molecular probe for studying the structure and dynamics of proteins and other biological molecules.

Scientific Research Applications

Antipsychotic Potential

Compounds related to (1,5-Dimethyl-1H-pyrazol-3-yl)methanamine, specifically 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, have demonstrated antipsychotic-like profiles in animal behavioral tests. Notably, these compounds do not interact with dopamine receptors like traditional antipsychotics. This suggests their potential as novel antipsychotic agents with distinct mechanisms of action (Wise et al., 1987).

Biological Activity

A study on 3,5-dimethyl-1H-pyrazole derivatives showed that when integrated with nitrogen and sulfur-containing heterocyclic compounds, these derivatives exhibit significant antibacterial activity. This suggests a possible application of this compound derivatives in developing antibacterial agents (Al-Smaisim, 2012).

Chemical Synthesis

The ambient-temperature synthesis of novel compounds related to this compound has been reported. For example, the synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine demonstrates the chemical versatility of pyrazole derivatives, important for developing new chemical entities (Becerra et al., 2021).

CNS Depressant Activity

Certain derivatives of this compound, like (1,3-dialkyl-5-amino-1H-pyrazol-4-yl)arylmethanones, have shown central nervous system depressant activity, potential anticonvulsant properties, and low acute toxicity. This suggests their use in developing new CNS depressant drugs (Butler, Wise, & Dewald, 1984).

Antifungal and Antibacterial Activities

N,N,N',N'-tetradentate pyrazoly compounds containing a pyrazole moiety have been synthesized and found to act as specific antifungal agents, lacking antibacterial activity. This selective activity highlights the potential of pyrazole derivatives in targeted antifungal therapies (Abrigach et al., 2016).

Metal Ion Extraction

Pyrazole ligands derived from (1,5-Dimethyl-1H-pyrazol-3-yl)methanol have been used to extract metal ions like iron and cadmium from aqueous solutions. This suggests applications in environmental remediation and recovery of valuable metals (Lamsayah et al., 2015).

properties

IUPAC Name

(1,5-dimethylpyrazol-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3/c1-5-3-6(4-7)8-9(5)2/h3H,4,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGYXJOBBROGMLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50380021
Record name 1-(1,5-Dimethyl-1H-pyrazol-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50380021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

423768-52-9
Record name 1-(1,5-Dimethyl-1H-pyrazol-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50380021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1,5-dimethyl-1H-pyrazol-3-yl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1,5-Dimethyl-1H-pyrazol-3-yl)methanamine
Reactant of Route 2
(1,5-Dimethyl-1H-pyrazol-3-yl)methanamine
Reactant of Route 3
Reactant of Route 3
(1,5-Dimethyl-1H-pyrazol-3-yl)methanamine
Reactant of Route 4
Reactant of Route 4
(1,5-Dimethyl-1H-pyrazol-3-yl)methanamine
Reactant of Route 5
(1,5-Dimethyl-1H-pyrazol-3-yl)methanamine
Reactant of Route 6
(1,5-Dimethyl-1H-pyrazol-3-yl)methanamine

Q & A

Q1: How does (1,5-Dimethyl-1H-pyrazol-3-yl)methanamine interact with the copper-nickel alloy to inhibit corrosion?

A1: The research suggests that this compound acts as a mixed-type inhibitor for copper-nickel alloy in a chloride solution, such as seawater []. This means it can suppress both cathodic and anodic reactions, which are the two half-reactions involved in the corrosion process. While the exact mechanism isn't fully elaborated in the study, it's likely that the molecule adsorbs onto the metal surface, forming a protective layer. This adsorption could be driven by the interaction between the lone electron pairs on the nitrogen atoms in the pyrazole ring and the positively charged metal surface. This protective layer acts as a barrier, hindering the transport of corrosive ions to and from the metal surface, thus slowing down the corrosion process.

Q2: What electrochemical techniques were used to study the inhibition efficiency of this compound?

A2: The researchers employed several electrochemical techniques to evaluate the effectiveness of this compound as a corrosion inhibitor. These techniques included:

  • Potentiodynamic polarization: This method helps determine the corrosion current density and the corrosion potential, providing insights into the inhibitor's effect on both anodic and cathodic reactions [].
  • Electrochemical impedance spectroscopy (EIS): EIS provides information about the charge transfer resistance (Rct) and double layer capacitance (Cdl) at the metal-solution interface []. An increase in Rct and a decrease in Cdl often indicate the formation of a protective inhibitor film on the metal surface.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.